Cas no 2096337-82-3 (4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester)
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester
- 2-(4-FLUORO-3,5-DIMETHOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
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- MDL: MFCD21333037
- Inchi: 1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(17-5)12(16)11(8-9)18-6/h7-8H,1-6H3
- InChI Key: XBTZVVANZMQAPF-UHFFFAOYSA-N
- SMILES: FC1=C(C=C(B2OC(C)(C)C(C)(C)O2)C=C1OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 320
- Topological Polar Surface Area: 36.9
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB311448-250mg |
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester, 98%; . |
2096337-82-3 | 98% | 250mg |
€467.00 | 2025-04-20 | |
| abcr | AB311448-1g |
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester, 98%; . |
2096337-82-3 | 98% | 1g |
€977.00 | 2025-04-20 | |
| abcr | AB311448-250 mg |
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester; 98% |
2096337-82-3 | 250mg |
€467.00 | 2023-04-26 | ||
| abcr | AB311448-1 g |
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester; 98% |
2096337-82-3 | 1g |
€977.00 | 2023-04-26 | ||
| Ambeed | A907802-5g |
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester |
2096337-82-3 | 98% | 5g |
$1364.0 | 2024-08-03 | |
| A2B Chem LLC | AX55125-250mg |
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester |
2096337-82-3 | 98% | 250mg |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AX55125-1g |
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester |
2096337-82-3 | 98% | 1g |
$391.00 | 2024-04-20 | |
| A2B Chem LLC | AX55125-5g |
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester |
2096337-82-3 | 98% | 5g |
$1043.00 | 2024-04-20 |
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester Suppliers
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester
Introduction to 4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester (CAS No. 2096337-82-3)
4-Fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester, identified by the Chemical Abstracts Service Number (CAS No.) 2096337-82-3, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative is particularly valued for its utility as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
The structural features of this compound, characterized by a fluoro-substituted aromatic ring adorned with dimethoxy groups at the 3 and 5 positions, contribute to its unique reactivity and selectivity. The presence of the boronic acid pinacol ester functionality enhances its stability during storage and handling, making it a preferred choice for synthetic applications. This stability is crucial in multi-step synthetic pathways where maintaining the integrity of reactive intermediates is paramount.
In recent years, the demand for high-purity boronic acids has surged due to their expanding role in drug discovery and development. The 4-fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester has emerged as a versatile building block in the synthesis of biologically active compounds. Its incorporation into heterocyclic frameworks and other complex molecular architectures has been demonstrated to yield novel pharmacophores with enhanced binding affinity and selectivity towards target enzymes and receptors.
One of the most compelling applications of this compound lies in its use as a precursor in the preparation of fluorinated aromatic compounds. The fluoro group is a well-known modulator of metabolic stability and pharmacokinetic properties in drug molecules. By introducing this moiety strategically into a drug candidate, researchers can improve its bioavailability and resistance to enzymatic degradation. Furthermore, the dimethoxy substituents provide additional electronic tuning capabilities, allowing for fine adjustments in the electronic properties of the resulting compounds.
Recent advancements in computational chemistry have enabled more precise predictions of the reactivity and properties of organoboron compounds like 4-fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester. Molecular modeling studies have revealed that the interplay between the fluoro, dimethoxy, and boronic acid functionalities significantly influences its interaction with transition metals in cross-coupling reactions. These insights have guided the optimization of reaction conditions to maximize yield and minimize side products.
The pharmaceutical industry has leveraged this compound in several high-profile drug development projects. For instance, it has been employed in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to introduce fluorine atoms at specific positions within these inhibitors has been linked to improved therapeutic efficacy and reduced off-target effects. Additionally, the pinacol ester group facilitates easy hydrolysis under acidic or basic conditions, allowing for seamless integration into diverse synthetic strategies.
Materials scientists have also explored the potential of 4-fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester in advanced functional materials. Its participation in cross-coupling reactions has enabled the construction of conjugated polymers with tailored optoelectronic properties. These polymers are being investigated for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The stability provided by the pinacol ester linkage ensures that these materials maintain their performance over extended periods.
The synthesis of this compound typically involves multi-step organic transformations starting from readily available aromatic precursors. Modern synthetic methodologies emphasize green chemistry principles, minimizing waste and optimizing reaction efficiency. Catalytic approaches using palladium or nickel complexes have been particularly effective in facilitating the introduction of fluorine and methoxy groups while preserving boronic acid functionality.
Quality control remains a cornerstone in ensuring the reliability of 4-fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester for industrial applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm purity and structural integrity. These rigorous standards ensure that researchers and manufacturers can depend on this compound for consistent results across various applications.
The future prospects for this compound are promising, with ongoing research uncovering new synthetic pathways and applications. Collaborative efforts between academia and industry are driving innovation in boron chemistry, paving the way for next-generation therapeutics and materials. As our understanding of molecular interactions deepens, compounds like 4-fluoro-3,5-dimethoxyphenylboronic acid, pinacol ester will continue to play a pivotal role in advancing scientific discovery.
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